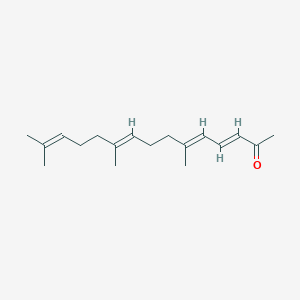
Apo-13-zeta-carotenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apo-13-zeta-carotenone is a compound derived from the oxidative cleavage of carotenoids, specifically from the β,β-carotene skeleton at the 13-position . It is a type of apocarotenoid, which are organic compounds commonly found in living organisms and are derived from carotenoids through enzymatic cleavage . This compound is known for its structural similarity to retinoids and its ability to bind with high affinity to retinoid receptors .
Preparation Methods
Apo-13-zeta-carotenone can be synthesized through the oxidative cleavage of β-carotene. This process involves the use of carotenoid cleavage dioxygenases (CCDs), which target specific double bonds in the carotenoid polyene chain . The reaction conditions typically involve the use of high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to identify and isolate the compound . Industrial production methods for apocarotenoids, including this compound, often involve the use of biotechnological processes to enhance the yield and purity of the compound .
Chemical Reactions Analysis
Apo-13-zeta-carotenone undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is formed through the oxidative degradation of the β,β-carotene skeleton . Common reagents used in these reactions include carotenoid cleavage dioxygenases and other oxidative agents . The major products formed from these reactions include β-apo-carotenals, β-apo-carotenols, and β-apo-carotenoic acids .
Scientific Research Applications
Apo-13-zeta-carotenone has several scientific research applications. In chemistry, it is used as a model compound to study the oxidative cleavage of carotenoids and the formation of apocarotenoids . In biology, it is studied for its role in retinoid metabolism and signaling, as it can function as a retinoic acid antagonist . In medicine, this compound is investigated for its potential therapeutic applications, particularly in modulating retinoid receptors and pathways . In industry, it is used in the production of color pigments, aroma compounds, and other bioactive molecules .
Mechanism of Action
The mechanism of action of apo-13-zeta-carotenone involves its interaction with retinoid receptors. The compound binds with high affinity to purified retinoid receptors and functions as a retinoic acid antagonist . This interaction modulates retinoid metabolism and signaling pathways, affecting the expression of target genes involved in various physiological processes . The molecular targets of this compound include retinoid X receptors (RXRs) and retinoic acid receptors (RARs) .
Comparison with Similar Compounds
Apo-13-zeta-carotenone is similar to other apocarotenoids, such as β-apo-14-carotenone and β-apo-15-carotenal . These compounds share structural similarities and are derived from the oxidative cleavage of carotenoids . this compound is unique in its ability to bind with high affinity to retinoid receptors and function as a retinoic acid antagonist . This distinguishes it from other apocarotenoids and highlights its potential therapeutic applications .
Properties
Molecular Formula |
C18H28O |
|---|---|
Molecular Weight |
260.4 g/mol |
IUPAC Name |
(3E,5E,9E)-6,10,14-trimethylpentadeca-3,5,9,13-tetraen-2-one |
InChI |
InChI=1S/C18H28O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h8-9,11,13-14H,6-7,10,12H2,1-5H3/b14-8+,16-11+,17-13+ |
InChI Key |
HGFAGNRYCRACAH-WWESEOGYSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/C=C/C(=O)C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC=CC(=O)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















